1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)-
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Overview
Description
1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple functional groups such as an indole, azetidinone, and fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)- typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions. Subsequent steps involve the introduction of the indole and azetidinone groups, often through condensation and substitution reactions. The final steps may include the acetylation and fluorination of the compound.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and reaction time are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)-: Similar structure but lacks the acetyl group.
1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-: Similar structure but lacks the fluorophenyl group.
Uniqueness
The uniqueness of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)-5-(2-fluorophenyl)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetyl, indole, azetidinone, and fluorophenyl groups makes it distinct from other similar compounds.
Properties
CAS No. |
93415-45-3 |
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Molecular Formula |
C28H22ClFN4O2 |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
1-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-3-chloro-4-(1H-indol-3-yl)azetidin-2-one |
InChI |
InChI=1S/C28H22ClFN4O2/c1-16(35)34-25(18-9-2-5-11-21(18)30)14-23(32-34)19-10-4-7-13-24(19)33-27(26(29)28(33)36)20-15-31-22-12-6-3-8-17(20)22/h2-13,15,25-27,31H,14H2,1H3 |
InChI Key |
VBJDIKPFFHDUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N3C(C(C3=O)Cl)C4=CNC5=CC=CC=C54)C6=CC=CC=C6F |
Origin of Product |
United States |
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